molecular formula C10H11N3O B14852579 5-Isocyanato-2-pyrrolidin-1-ylpyridine

5-Isocyanato-2-pyrrolidin-1-ylpyridine

Cat. No.: B14852579
M. Wt: 189.21 g/mol
InChI Key: ITMXRWXDJLXTHZ-UHFFFAOYSA-N
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Description

5-Isocyanato-2-pyrrolidin-1-ylpyridine is a heterocyclic organic compound featuring a pyridine backbone substituted with a pyrrolidine ring at the 2-position and an isocyanato group (-NCO) at the 5-position. This structure confers unique reactivity, particularly in polymer chemistry and medicinal chemistry, where isocyanato groups are pivotal for forming urethane or urea linkages. The pyrrolidine moiety enhances solubility in polar solvents and may influence biological activity due to its conformational flexibility .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-isocyanato-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C10H11N3O/c14-8-12-9-3-4-10(11-7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

ITMXRWXDJLXTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)N=C=O

Origin of Product

United States

Preparation Methods

The synthesis of 5-Isocyanato-2-pyrrolidin-1-ylpyridine typically involves the reaction of 2-pyrrolidin-1-ylpyridine with phosgene or its derivatives. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Isocyanato-2-pyrrolidin-1-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

5-Isocyanato-2-pyrrolidin-1-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isocyanato-2-pyrrolidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2-Isocyanato-1-(Methylsulfonyl)pyrrolidine

Structural Differences :

  • Backbone : Unlike the pyridine core in 5-isocyanato-2-pyrrolidin-1-ylpyridine, this compound retains a pyrrolidine ring with a methylsulfonyl (-SO₂CH₃) substituent at the 1-position and an isocyanato group at the 2-position.

Physicochemical Properties :

Property This compound 2-Isocyanato-1-(methylsulfonyl)pyrrolidine
Molecular Formula C₁₀H₁₂N₃O (estimated) C₆H₁₀N₂O₃S
Molecular Weight ~190.23 g/mol (estimated) 190.2202 g/mol
Key Functional Groups Pyridine, pyrrolidine, isocyanato Pyrrolidine, isocyanato, methylsulfonyl

Reactivity :

  • The pyridine ring in this compound may participate in π-π stacking or coordinate with metal ions, whereas 2-isocyanato-1-(methylsulfonyl)pyrrolidine’s sulfonyl group could stabilize intermediates in nucleophilic reactions.

Other Isocyanato-Pyrrolidine Derivatives

While specific data on analogs like 3-isocyanato-pyrrolidine derivatives are scarce in the provided evidence, general trends can be inferred:

  • Positional Isomerism : The position of the isocyanato group (e.g., 2- vs. 5-) affects steric hindrance and electronic interactions. For instance, a 5-position isocyanato group on pyridine may offer better steric accessibility for reactions than a 2-position substituent on pyrrolidine.
  • Biological Activity : Pyrrolidine derivatives with electron-withdrawing groups (e.g., sulfonyl) often exhibit altered pharmacokinetic profiles compared to pyridine-based compounds, which may influence drug design applications.

Challenges and Limitations

  • Stability : Isocyanato groups are moisture-sensitive, necessitating anhydrous conditions for handling.
  • Comparative Reactivity : Pyridine-based analogs may exhibit slower reaction kinetics in polar protic solvents due to reduced solubility compared to sulfonyl-containing derivatives.

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